molecular formula C28H33N7O7 B10799669 Z-Gly-Gly-Arg-AMC

Z-Gly-Gly-Arg-AMC

Cat. No.: B10799669
M. Wt: 579.6 g/mol
InChI Key: SXTGIAYWYXVNLT-NRFANRHFSA-N
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Description

It is widely used in biochemical assays to measure thrombin generation in platelet-rich plasma and platelet-poor plasma . The compound is particularly valuable in research related to blood coagulation and thrombin activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Gly-Gly-Arg-AMC involves the coupling of N-benzyloxycarbonylglycylglycyl-L-arginine with 4-methyl-7-coumarylamide. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond . The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Z-Gly-Gly-Arg-AMC primarily undergoes hydrolysis reactions catalyzed by thrombin. The hydrolysis of the amide bond releases 7-amino-4-methylcoumarin, which is a fluorescent molecule .

Common Reagents and Conditions

The hydrolysis reaction is typically carried out in a buffered solution at physiological pH. Common reagents include calcium chloride (CaCl2) and buffer solutions such as HEPES or Tris-HCl .

Major Products Formed

The major product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin, which exhibits fluorescence and can be quantitatively measured .

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C28H33N7O7

Molecular Weight

579.6 g/mol

IUPAC Name

benzyl N-[2-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate

InChI

InChI=1S/C28H33N7O7/c1-17-12-25(38)42-22-13-19(9-10-20(17)22)34-26(39)21(8-5-11-31-27(29)30)35-24(37)15-32-23(36)14-33-28(40)41-16-18-6-3-2-4-7-18/h2-4,6-7,9-10,12-13,21H,5,8,11,14-16H2,1H3,(H,32,36)(H,33,40)(H,34,39)(H,35,37)(H4,29,30,31)/t21-/m0/s1

InChI Key

SXTGIAYWYXVNLT-NRFANRHFSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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